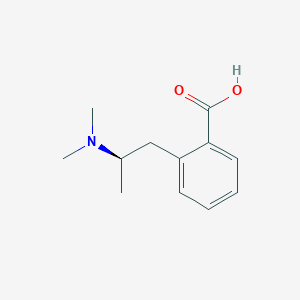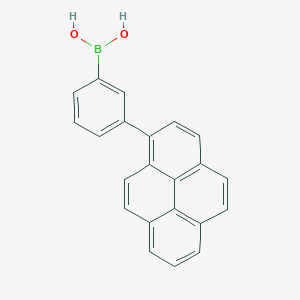
(3-(Pyren-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyren-1-yl)phenyl)boronic acid: is an organic compound that features a pyrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyren-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent such as ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods: These methods often involve continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Pyren-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The pyrene moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Palladium catalysts and bases such as potassium carbonate
Major Products:
Phenols: from oxidation reactions
Reduced pyrene derivatives: from reduction reactions
Biaryl compounds: from substitution reactions
Applications De Recherche Scientifique
Chemistry: (3-(Pyren-1-yl)phenyl)boronic acid is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl compounds and other aromatic systems .
Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of fluorescent sensors for detecting biomolecules such as glucose .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of (3-(Pyren-1-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyrene moiety, which can stabilize reaction intermediates and enhance reaction efficiency.
Comparaison Avec Des Composés Similaires
- Pyrene-1-boronic acid
- Phenylboronic acid
- (3-(Pyrrolidin-1-yl)phenyl)boronic acid
Comparison: (3-(Pyren-1-yl)phenyl)boronic acid is unique due to the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or electronic conductivity, such as in the development of sensors and electronic devices .
Propriétés
Numéro CAS |
917380-57-5 |
|---|---|
Formule moléculaire |
C22H15BO2 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
(3-pyren-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H |
Clé InChI |
SCVADUPVEATHAM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


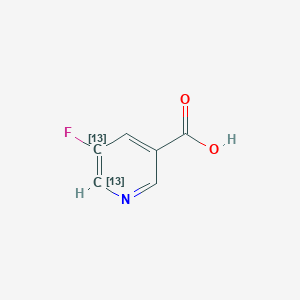

![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)

![Methyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B13350726.png)
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)
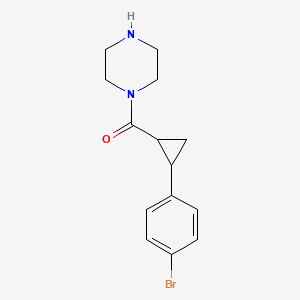

![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
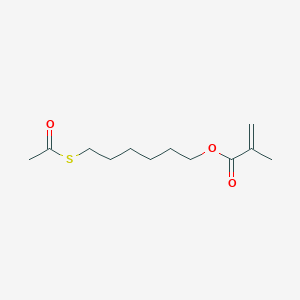
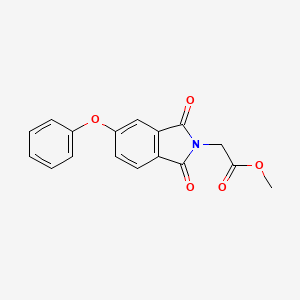
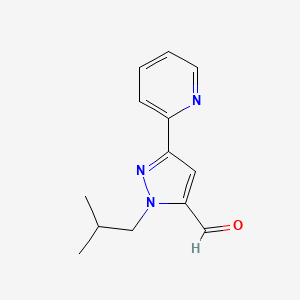
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
